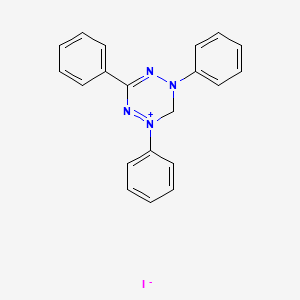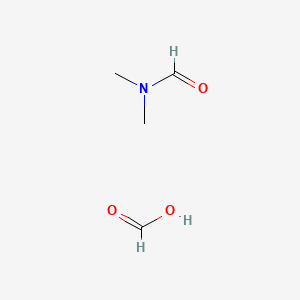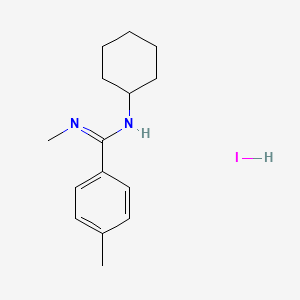![molecular formula C8H10N4O3 B14458438 [(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol CAS No. 73779-17-6](/img/structure/B14458438.png)
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazene group, a nitrophenyl group, and a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol typically involves the reaction of 4-nitroaniline with methyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The triazene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which [(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitrophenyl group may also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol can be compared with other triazene and nitrophenyl compounds:
This compound: Unique due to the combination of triazene and nitrophenyl groups.
[(2E)-1-Methyl-3-(4-aminophenyl)triaz-2-en-1-yl]methanol: Similar structure but with an amino group instead of a nitro group.
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethanol: Similar but with an ethanol moiety instead of methanol.
Propriétés
Numéro CAS |
73779-17-6 |
|---|---|
Formule moléculaire |
C8H10N4O3 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
[methyl-[(4-nitrophenyl)diazenyl]amino]methanol |
InChI |
InChI=1S/C8H10N4O3/c1-11(6-13)10-9-7-2-4-8(5-3-7)12(14)15/h2-5,13H,6H2,1H3 |
Clé InChI |
FDXZFXMBEGPXIZ-UHFFFAOYSA-N |
SMILES canonique |
CN(CO)N=NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



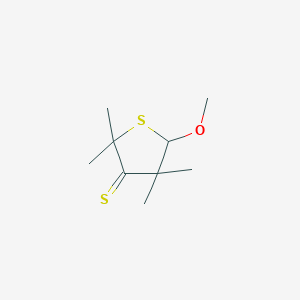
![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide](/img/structure/B14458375.png)
![2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
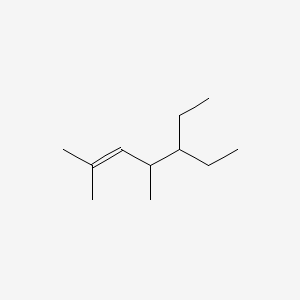
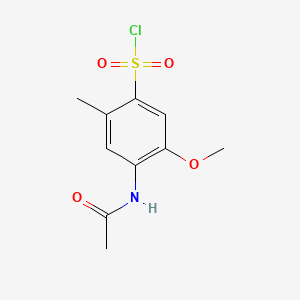
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)-](/img/structure/B14458400.png)
